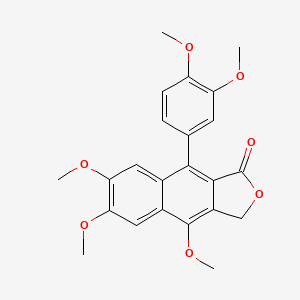

Cilinaphthalide B

Beschreibung

Cilinaphthalide B is a lignan-derived arylnaphthalene lactone isolated from medicinal plants such as Justicia spicigera and Rostellularia procumbens . Structurally, it belongs to the arylnaphthalene lactone family, characterized by a naphthalene core fused with a lactone ring. This compound has been identified alongside other lignans like justicidin A, taiwanin E methyl ether, and neojusticin B in phytochemical studies .

Eigenschaften

Molekularformel |

C23H22O7 |

|---|---|

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

9-(3,4-dimethoxyphenyl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C23H22O7/c1-25-16-7-6-12(8-17(16)26-2)20-13-9-18(27-3)19(28-4)10-14(13)22(29-5)15-11-30-23(24)21(15)20/h6-10H,11H2,1-5H3 |

InChI-Schlüssel |

GQAJQAMRZKZXNJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC(=C(C=C42)OC)OC)OC)COC3=O)OC |

Synonyme |

cilinaphthalide B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cilinaphthalide B exhibits moderate binding affinity (ΔG = -4.575 kcal/mol) compared to Neojusticin B (ΔG = -5.875 kcal/mol), likely due to fewer hydrogen-bond interactions .

- The methoxy group in taiwanin E methyl ether enhances antiplatelet efficacy (IC₅₀ = 27.7 µM) by optimizing steric and electronic interactions with cyclooxygenase .

- π–π stacking with PHE160 is a common motif across analogs, suggesting a conserved mechanism for platelet aggregation inhibition .

Pharmacological Comparison

Antiplatelet Activity

- Cilinaphthalide B : Demonstrates moderate concentration-dependent inhibition of platelet aggregation, likely via thromboxane suppression .

- Taiwanin E methyl ether : Superior antiplatelet activity (IC₅₀ = 27.7 µM) due to dual-phase inhibition of cyclooxygenase and thromboxane A2 synthesis .

- Justicidin A: Exhibits weaker antiplatelet effects but notable cytotoxicity against cancer cells (e.g., bladder cancer EJ cells) .

Antimicrobial and Antiviral Activity

- Cilinaphthalide B : Shows moderate antibacterial activity against Gram-positive pathogens, comparable to justicidin B but less potent than diphyllin derivatives .

- Justicidin A and Diphyllin : Exhibit broad-spectrum antiviral activity against VSV (vesicular stomatitis virus) with low cytotoxicity .

Binding Specificity

Q & A

Q. What are the structural characteristics of Cilinaphthalide B, and how do they differentiate it from related compounds like Cilinaphthalide A?

Cilinaphthalide B differs from Cilinaphthalide A by the absence of one oxygen atom in its molecular structure. This structural variation impacts its bioactivity, as evidenced by differences in ED50 values across cell lines. For example, Cilinaphthalide A exhibits stronger activity in T24 and CaSki cells (ED50: 1.3 µM and 3.0 µM, respectively) compared to Cilinaphthalide B, which lacks comparable data in the same assays. Researchers should prioritize crystallographic analysis and NMR spectroscopy to confirm structural details and correlate them with bioactivity trends .

Q. What experimental protocols are recommended for assessing Cilinaphthalide B’s cytotoxicity in vitro?

Standardized cytotoxicity assays (e.g., MTT or SRB) should be conducted across multiple cell lines (e.g., T24, LoVo) to establish dose-response curves. For consistency, use ED50/IC50 metrics and include positive controls like Justicidin A (IC50: 0.002 µM in T24 cells). Ensure replicates (n ≥ 3) and validate results using orthogonal methods (e.g., apoptosis assays). Note that discrepancies in LoVo cell IC50 values (e.g., Patavine: 43.95 µM vs. Diphyllyn: 7.55 µM) highlight the need for cell-line-specific protocol optimization .

Q. How can researchers validate the purity and identity of synthesized Cilinaphthalide B?

Combine HPLC (>95% purity threshold), high-resolution mass spectrometry (HRMS), and 1D/2D NMR spectroscopy. For novel derivatives, include X-ray crystallography if feasible. Adhere to reporting standards for new compounds, as outlined in the Beilstein Journal of Organic Chemistry guidelines, which require explicit documentation of synthetic pathways and spectral data .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data for Cilinaphthalide B across studies?

Systematic meta-analysis is critical. For example, ED50 values in T24 cells vary widely (e.g., 1.3 µM for Cilinaphthalide A vs. >8.0 µM for Taiwanin E methyl ether). To address this:

- Conduct sensitivity analyses to identify outlier datasets.

- Cross-validate using alternative cell lines (e.g., HT-3 vs. PLC/PRF/5).

- Evaluate experimental variables (e.g., serum concentration, incubation time) that may influence outcomes. Refer to Cochrane systematic review methodologies for robust data synthesis .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of Cilinaphthalide B derivatives?

- Comparative bioassays : Test derivatives with incremental structural changes (e.g., hydroxyl vs. methoxy groups) across identical cell lines.

- Molecular docking : Map functional groups (e.g., ester bonds in Taiwanin E methyl ether) to target binding pockets using software like AutoDock.

- Multi-parametric modeling : Integrate ED50, IC50, and cytokine modulation data (e.g., NO2- accumulation in RAW 264.7 cells) to identify synergistic pharmacophores .

Q. How can researchers design experiments to investigate Cilinaphthalide B’s immunomodulatory effects?

Focus on cytokine profiling (e.g., TNF-α secretion in RAW 264.7 macrophages) and NF-κB pathway inhibition assays. Use LPS-stimulated models to mimic inflammatory conditions. For mechanistic clarity, pair RNA-seq with pharmacological inhibition (e.g., JAK/STAT inhibitors). Note that RAW 264.7 data for Cilinaphthalide B is currently absent; this gap presents a priority research area .

Q. What methodologies are effective for integrating multi-omics data in Cilinaphthalide B research?

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomics : Apply LC-MS to track metabolic shifts (e.g., ATP depletion in cancer cells).

- Network pharmacology : Build interaction networks (e.g., STRING DB) to link targets like V-ATPase (implicated in diphyllin analogs) with Cilinaphthalide B’s bioactivity. Validate findings using CRISPR-Cas9 knockout models .

Methodological and Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in Cilinaphthalide B studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. For low-n datasets (n < 5), employ non-parametric tests (e.g., Mann-Whitney U). Always disclose outliers and exclusion criteria in supplementary materials .

Q. How should researchers address the lack of publicly available raw data for Cilinaphthalide B?

Proactively share datasets via repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For unpublished data, provide detailed experimental protocols in supplementary files, including instrument settings and reagent lot numbers .

Q. What ethical guidelines apply to in vivo studies involving Cilinaphthalide B?

Follow ARRIVE 2.0 guidelines for animal research, emphasizing sample size justification and humane endpoints. For human cell lines (e.g., CaSki, HT-3), confirm ethical sourcing and include IRB approval details in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.